Cas no 69746-86-7 (2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one)
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-chloro-1-(2,5-dibromo-3-thienyl)-
- 2-chloro-1-(2,5-dibromothien-3-yl)ethanone
- 2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone
- 2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one
- DTXSID50406957
- AKOS000123017
- C6H3Br2ClOS
- Z119989792
- 69746-86-7
- EN300-12393
-
- Inchi: 1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2
- InChI Key: ICLXHVWADVHPDY-UHFFFAOYSA-N
- SMILES: BrC1=C(C(CCl)=O)C=C(S1)Br
Computed Properties
- Exact Mass: 315.79599
- Monoisotopic Mass: 315.79599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- PSA: 17.07
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM429075-250mg |
2-CHLORO-1-(2,5-DIBROMOTHIEN-3-YL)ETHANONE |
69746-86-7 | 95%+ | 250mg |
$184 | 2024-07-24 | |
| Chemenu | CM429075-500mg |
2-CHLORO-1-(2,5-DIBROMOTHIEN-3-YL)ETHANONE |
69746-86-7 | 95%+ | 500mg |
$319 | 2024-07-24 | |
| Chemenu | CM429075-1g |
2-CHLORO-1-(2,5-DIBROMOTHIEN-3-YL)ETHANONE |
69746-86-7 | 95%+ | 1g |
$416 | 2024-07-24 | |
| Enamine | EN300-12393-0.05g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-12393-0.1g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 0.1g |
$96.0 | 2023-02-09 | |
| Enamine | EN300-12393-0.25g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 0.25g |
$136.0 | 2023-02-09 | |
| Enamine | EN300-12393-0.5g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 0.5g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-12393-1.0g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 1.0g |
$355.0 | 2023-02-09 | |
| Enamine | EN300-12393-2.5g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 2.5g |
$697.0 | 2023-02-09 | |
| Enamine | EN300-12393-5.0g |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one |
69746-86-7 | 95% | 5.0g |
$1033.0 | 2023-02-09 |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one
Comprehensive Overview of 2-Chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one (CAS No. 69746-86-7)
2-Chloro-1-(2,5-dibromothiophen-3-yl)ethan-1-one, with the CAS number 69746-86-7, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and material science. This compound, characterized by its unique thiophene backbone and halogenated functional groups, serves as a critical building block in synthetic chemistry. Researchers and industry professionals often search for terms like "thiophene derivatives applications", "halogenated ketone synthesis", and "CAS 69746-86-7 uses" to explore its potential.
The molecular structure of 2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone features a thiophene ring substituted with bromine atoms at the 2 and 5 positions, along with a chloroacetyl group at the 3-position. This arrangement makes it a versatile precursor for further functionalization, particularly in the development of heterocyclic compounds. Recent trends in green chemistry and sustainable synthesis have driven interest in optimizing its production methods, as evidenced by searches for "eco-friendly thiophene synthesis" and "halogenated compound alternatives".
In pharmaceutical research, 69746-86-7 is frequently investigated for its role in creating bioactive molecules. Its thiophene core is a common motif in drugs targeting inflammation and metabolic disorders, aligning with popular queries such as "thiophene-based drug discovery" and "brominated compounds in medicine". Additionally, its applications extend to organic electronics, where its electron-withdrawing properties are leveraged in designing conductive polymers and OLED materials—topics frequently searched alongside "thiophene derivatives in optoelectronics".
The compound’s stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry. Laboratories often seek "CAS 69746-86-7 safety data" or "handling protocols for halogenated ketones", reflecting the demand for practical guidance. Furthermore, its relevance in catalysis and cross-coupling reactions ties into broader discussions on "C-C bond formation strategies", a trending topic in synthetic organic chemistry.
From an industrial perspective, 2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone is valued for its scalability. Manufacturers and suppliers often highlight "bulk availability of CAS 69746-86-7" and "custom synthesis services" to meet diverse research needs. The compound’s role in agrochemicals and specialty chemicals also aligns with searches for "thiophene derivatives in crop protection", underscoring its multidisciplinary utility.
In summary, 69746-86-7 represents a pivotal compound bridging academic research and industrial applications. Its structural features and reactivity profile continue to inspire innovations, particularly in response to emerging trends like "biodegradable materials" and "precision synthesis". As interest grows in tailored molecular architectures, this compound remains a focal point for advancements in organic synthesis and functional materials.
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